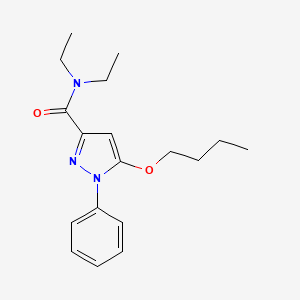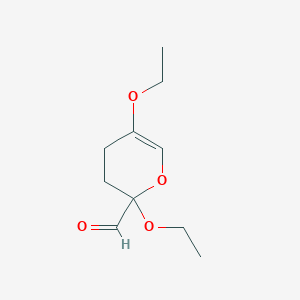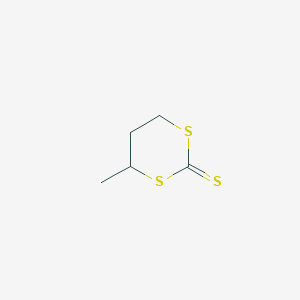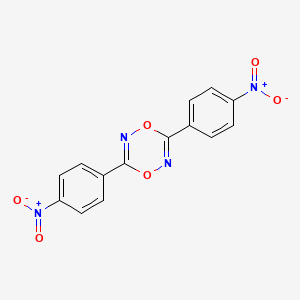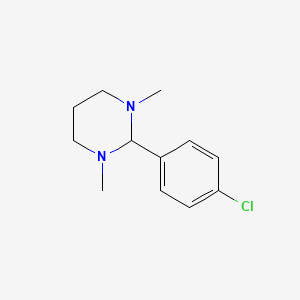
2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a 4-chlorophenyl group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-chlorophenyl-3-oxobutanoate. This intermediate is then reacted with methylamine to yield the desired hexahydropyrimidine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)-1,3-dimethylpyrimidine: Lacks the hexahydro structure, leading to different chemical and biological properties.
2-(4-Chlorophenyl)-1,3-dimethylpiperidine: Contains a piperidine ring instead of a pyrimidine ring, resulting in different reactivity and applications.
Uniqueness
2-(4-Chlorophenyl)-1,3-dimethylhexahydropyrimidine is unique due to its specific substitution pattern and ring structure, which confer distinct chemical reactivity and potential biological activities. Its hexahydro structure provides additional stability and versatility in various chemical reactions compared to its non-hydrogenated counterparts.
属性
CAS 编号 |
57648-68-7 |
|---|---|
分子式 |
C12H17ClN2 |
分子量 |
224.73 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-1,3-dimethyl-1,3-diazinane |
InChI |
InChI=1S/C12H17ClN2/c1-14-8-3-9-15(2)12(14)10-4-6-11(13)7-5-10/h4-7,12H,3,8-9H2,1-2H3 |
InChI 键 |
ZZEKZXOWTVMJRK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCN(C1C2=CC=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


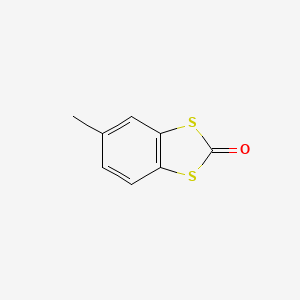
![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)

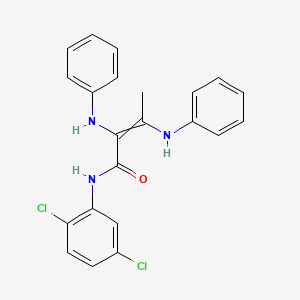

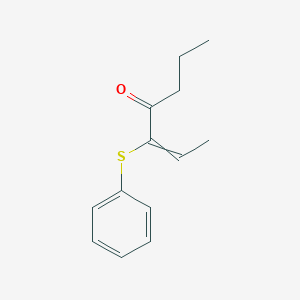
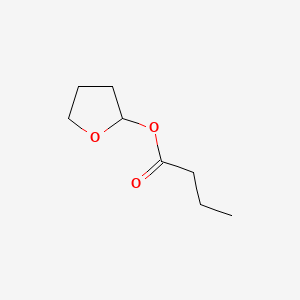
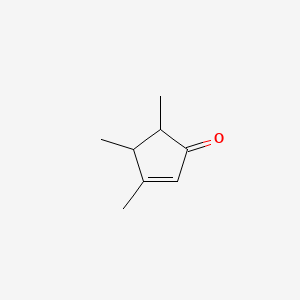
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
